Hexafluoroisopropyl methacrylate
Overview
Description
Hexafluoroisopropyl methacrylate is an organic compound with the molecular formula C7H6F6O2. It is a clear, colorless liquid known for its high reactivity and versatility in various applications, such as coatings, adhesives, and polymers . The compound is characterized by its high fluorine content, which imparts unique properties like hydrophobicity, chemical resistance, and thermal stability .
Scientific Research Applications
Hexafluoroisopropyl methacrylate has a wide range of scientific research applications:
Polymer Synthesis: It is used in the synthesis of activated polyacrylates and polymethacrylates, which have applications in organic and macromolecular synthesis.
Surface Properties: The compound is utilized to modify the surface characteristics of polymeric materials, enhancing properties like hydrophobicity and chemical resistance.
Corrosion Protection: It is used to create hydrophobic and corrosion-resistant films, providing significant protection for materials like aluminum alloys.
Optical Properties: Copolymers of this compound are studied for their thermal and optical properties, making them suitable for use in optical devices.
Safety and Hazards
Hexafluoroisopropyl methacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Hexafluoroisopropyl methacrylate has potential for future applications in the synthesis of multifunctional water-soluble polymers . Its use in RAFT polymerization provides a versatile tool for the synthesis of well-defined precursor polymers, which can then be modified post-polymerization . This opens up possibilities for the creation of advanced materials with a wide range of functionalities .
Biochemical Analysis
Cellular Effects
Hexafluoroisopropyl methacrylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it may alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds in other substrates. This inhibition can result in the accumulation of esterified compounds within cells, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage, in animal studies. These findings highlight the importance of determining the appropriate dosage for safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce methacrylic acid and hexafluoroisopropanol. These metabolites can further participate in various biochemical reactions within the cell. For instance, methacrylic acid can enter the tricarboxylic acid cycle, while hexafluoroisopropanol can be oxidized to hexafluoroacetone. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Preparation Methods
Hexafluoroisopropyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with hexafluoroisopropanol in the presence of an acid catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve continuous processes to maintain high yields and purity levels .
Chemical Reactions Analysis
Hexafluoroisopropyl methacrylate undergoes various chemical reactions, primarily due to the presence of the methacrylate group. It can participate in radical polymerization reactions, which can be initiated by heat, light, or chemical initiators . The polymerization process results in high molecular weight polymers with excellent mechanical strength and durability . Additionally, the compound can undergo substitution reactions, particularly with nucleophiles, due to the electron-withdrawing effects of the fluorine atoms .
Mechanism of Action
The mechanism of action of hexafluoroisopropyl methacrylate primarily involves radical polymerization. The methacrylate group undergoes polymerization in the presence of initiators, forming long polymer chains . The fluorine atoms in the compound contribute to its unique properties by enhancing the hydrophobicity and chemical resistance of the resulting polymers .
Comparison with Similar Compounds
Hexafluoroisopropyl methacrylate can be compared with other fluorinated methacrylates, such as:
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
These compounds share similar properties, such as high fluorine content and hydrophobicity, but this compound is unique due to its specific molecular structure, which imparts superior chemical resistance and thermal stability .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPBWHSNCRVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28825-23-2 | |
Record name | Hexafluoroisopropyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28825-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50883729 | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-94-3 | |
Record name | Hexafluoroisopropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3063-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPH4JT6JRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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